(+-)-Aegeline

Description

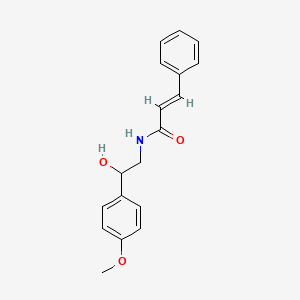

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDENJATPJOKG-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318019 |

Source

|

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

456-12-2, 37791-13-2 |

Source

|

| Record name | (±)-Aegeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aegeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEGELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C |

Source

|

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+-)-Aegeline chemical structure and properties

An In-Depth Technical Guide to (+-)-Aegeline: From Chemical Structure to Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (+-)-Aegeline, a significant alkaloid naturally occurring in the leaves of the Bael tree (Aegle marmelos). Historically used in Ayurvedic medicine, Aegeline has garnered substantial interest in modern pharmacology for its diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, isolation, and multifaceted mechanisms of action.

Molecular Profile and Chemical Identity

(+-)-Aegeline, a racemic mixture, is chemically classified as a N-acylated amino alcohol and a member of the cinnamic acid amides.[2][3] Its structure features a chiral center, leading to the existence of enantiomers which have been separated and studied for their distinct biological properties.[1]

Chemical Structure and Identifiers

-

IUPAC Name: (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[2]

-

SMILES: COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O[2]

-

InChIKey: QRFDENJATPJOKG-KPKJPENVSA-N[2]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of Aegeline are crucial for its handling, formulation, and analysis. It is typically a white crystalline solid.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for its structural confirmation and purity assessment.[6]

Physicochemical Data Summary

| Property | Value/Description | Source(s) |

| Appearance | White crystalline solid / Solid Powder | [5][] |

| Melting Point | 176 °C | [2][] |

| Solubility | Soluble in polar organic solvents like DMSO, methanol, and ethanol; sparingly soluble or has limited solubility in water. | [4][5][8] |

| Stability | Can be influenced by environmental factors such as pH and temperature. | [4] |

Spectroscopic Characterization

Structural elucidation of isolated Aegeline relies on standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule. Chemical shifts are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition, C₁₈H₁₉NO₃.[2][6]

Natural Occurrence, Extraction, and Isolation

(+-)-Aegeline is a prominent alkaloid found in the leaves and fruit of Aegle marmelos, a plant native to India and Southeast Asia.[1][5][9] The extraction and purification of Aegeline are critical first steps for any research or drug development endeavor. The causality behind the choice of solvents and chromatographic conditions is to optimize both yield and purity.

Standardized Extraction and Isolation Protocol

This protocol outlines a validated method for obtaining high-purity Aegeline from Aegle marmelos leaves.

-

Preparation of Plant Material:

-

Collect fresh leaves of Aegle marmelos.

-

Dry the leaves in the shade to preserve thermolabile compounds.

-

Grind the dried leaves into a fine powder to maximize the surface area for solvent extraction.

-

-

Soxhlet Extraction:

-

Subject the powdered leaves to Soxhlet extraction. A mixture of hexane and acetone or methanol is commonly used.[1] The choice of a moderately polar solvent system is effective for extracting the alkaloid.

-

Continue the extraction process for several hours until the solvent running through the siphon is colorless.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography over silica gel.[6]

-

Elute the column with a gradient mobile phase of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 100:0 to 0:100 v/v).[6]

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor them using Thin-Layer Chromatography (TLC).[6] The fraction eluted at a hexane:ethyl acetate ratio of approximately 6.5:3.5 typically yields Aegeline.[6]

-

Pool the fractions containing pure Aegeline (identified by a single spot on TLC with an Rƒ value of ~0.24 in a 6:4 hexane:ethyl acetate system) and concentrate them to obtain the purified compound.[6] Purity can be further enhanced to >97% using preparative HPLC.[1]

-

-

Enantiomeric Separation (Optional):

-

To study the specific activities of the individual enantiomers, the racemic mixture can be resolved using chiral High-Performance Liquid Chromatography (HPLC) with specialized chiral columns.[1]

-

Workflow for Aegeline Isolation

Caption: Workflow for the extraction and purification of (+-)-Aegeline.

Pharmacological Activities and Mechanisms of Action

Aegeline exhibits a broad spectrum of pharmacological activities, making it a molecule of high therapeutic interest. Its mechanisms are multifaceted, often involving interactions with key signaling pathways.

Antidiabetic and Antihyperlipidemic Effects

Preclinical studies have consistently demonstrated Aegeline's potential in managing type 2 diabetes and associated dyslipidemia.[8]

-

Mechanism: Aegeline is reported to be a β3-adrenergic receptor (β3-AR) agonist, which can improve insulin sensitivity.[5][10] It also functions as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and a partial agonist for PPARgamma (PPARγ), which are crucial regulators of glucose and lipid metabolism.[11] Furthermore, it stimulates glucose transport in skeletal muscle by enhancing GLUT4 translocation via PI3K/Akt and Rac1 signaling pathways.[8][12]

Antidepressant and Anxiolytic Properties

Aegeline has shown significant potential in alleviating pain and depression, a common comorbidity.[13]

-

Mechanism: In animal models, Aegeline mitigates reserpine-induced depression-like behavior.[6][14] In silico and in vivo studies have shown that this effect is mediated through the downregulation of monoamine oxidase-A (MAO-A) activity, which increases the synaptic availability of monoamine neurotransmitters.[13][14] Additionally, it reduces neuroinflammation by decreasing levels of interleukin-6 (IL-6) and inhibiting inducible nitric oxide synthase (iNOS), thereby reducing oxidative and nitrosative stress.[13][14]

Neuroprotective Activity

Recent research has highlighted Aegeline's role in protecting against neurodegenerative processes.

-

Mechanism: Aegeline has been identified as a molecule that mimics the yeast SNARE protein Sec22p, which is essential for endoplasmic reticulum-to-Golgi trafficking.[15] In yeast models, Aegeline effectively suppresses the toxicity and apoptosis induced by human α-synuclein (implicated in Parkinson's disease) and Bax protein.[8][15][16] It achieves this by inhibiting the increase in reactive oxygen species (ROS), preventing mitochondrial membrane potential loss, and reducing nuclear DNA fragmentation.[16][17]

Anticancer and Anti-inflammatory Activity

Aegeline has demonstrated notable anticancer and anti-inflammatory properties.

-

Anticancer: One of its enantiomers, enantiomer-II, showed superior in vitro activity against HeLa cervical cancer cells compared to the standard drug Paclitaxel.[1]

-

Anti-inflammatory: The anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.[4] It has also been shown to inhibit histamine release from mast cells, suggesting a role in managing allergic inflammatory responses by altering intracellular Ca²⁺ signaling.[18][19]

Aegeline's Mechanism in Alleviating Pain-Depression Dyad

Caption: Aegeline's inhibitory action on MAO-A, iNOS, and IL-6.

Toxicology and Safety Considerations

While Aegeline shows significant therapeutic promise, its safety profile requires careful consideration. In 2013, the FDA issued a warning regarding synthetic aegeline in dietary supplements marketed for weight loss, which were associated with over 90 cases of acute liver injury.[20] The concentration of aegeline in these supplements was likely much higher than that found in traditional preparations.[20] This underscores the critical need for comprehensive toxicological studies to establish a safe dosage range and understand potential long-term effects before clinical application.[5]

Conclusion and Future Directions

(+-)-Aegeline is a pharmacologically versatile alkaloid with well-documented activities relevant to metabolic disorders, neurological conditions, and inflammation. Its multiple mechanisms of action, including β3-AR agonism, PPAR modulation, and MAO-A inhibition, make it a compelling lead compound for drug discovery.

Future research should focus on:

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings in humans.

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating Aegeline analogs could lead to the development of more potent and selective therapeutic agents with improved safety profiles.[10]

-

Toxicology: A comprehensive safety and toxicology profile must be established to ensure its safe use in therapeutic contexts.[5]

The exploration of (+-)-Aegeline bridges the gap between traditional medicine and modern pharmacology, offering a promising natural scaffold for developing novel therapeutics.

References

- Extraction and analysis of aegeline enantiomers from Aegle marmelos. (2024, August 29). WJPR.

- Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. (2021, January 11). PubMed Central.

- (+-)-Aegeline | C18H19NO3 | CID 15558419. PubChem - NIH.

- CAS 456-12-2: (±)-Aegeline. CymitQuimica.

- Buy Aegeline (EVT-258383) | 456-12-2. EvitaChem.

- Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. (2021, January 11).

- Aegeline: A Biologically Important Alkaloid

- Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain−Depression Dyad. (2021, January 11).

- Chemical structure of aegeline | Download Scientific Diagram.

- (PDF)

- Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. (2019, February 1). PubMed.

- Showing Compound (±)-Aegeline (FDB011473). (2010, April 8). FooDB.

- Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain – Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS. (2021, January 11).

- Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast | Request PDF.

- Aegeline | CAS:456-12-2 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick.

- (-)-Aegeline | C18H19NO3 | CID 11403749. PubChem - NIH.

- Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus.

- Isolation and Characterization of Medicinal Compounds from Acetone, Ethanol, Methanol Extract of Aegel marmelos, (L.) Corr. [No Source Found].

- Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain - Depression Dyad. (2021, January 11). PubMed.

- Aegeline: Why is it a problem?.

- Pharmacological Properties of Aegle marmelos: A Review. (2019, May 10). International Journal of Current Microbiology and Applied Sciences.

- Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administr

- Extraction and isolation of marmelosin from aegle marmelos, synthesis and evaluation of their derivative as antidiabetic agent | Request PDF.

- Aegeline Impurities. BOC Sciences.

- CAS 456-12-2 Aegeline. BOC Sciences.

- Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release

- Aegeline | CAS#:456-12-2. Chemsrc.

- Effects of aegeline, a main alkaloid of aegle marmelos correa leaves, on the histamine release

- 2 Synthesis of aegeline via asymmetric transfer hydrogenation..

- Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. PubMed.

- Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline,1 an Alkaloidal-Amide of Aegle marmelos Correa | The Journal of Organic Chemistry.

Sources

- 1. Extraction and analysis of aegeline enantiomers from Aegle marmelos. [wisdomlib.org]

- 2. (+-)-Aegeline | C18H19NO3 | CID 15558419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound (±)-Aegeline (FDB011473) - FooDB [foodb.ca]

- 4. CAS 456-12-2: (±)-Aegeline | CymitQuimica [cymitquimica.com]

- 5. Buy Aegeline (EVT-258383) | 456-12-2 [evitachem.com]

- 6. Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aegeline | CAS:456-12-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. ijcmas.com [ijcmas.com]

- 10. Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aegeline | CAS#:456-12-2 | Chemsrc [chemsrc.com]

- 18. researchgate.net [researchgate.net]

- 19. Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aegeline: Why is it a problem? [opss.org]

An In-depth Technical Guide to the Mechanism of Action of (+-)-Aegeline as a Putative β3-Adrenergic Agonist

Abstract

(+/-)-Aegeline, a natural alkaloid from the leaves of Aegle marmelos, has garnered interest for its potential metabolic benefits, including anti-hyperlipidemic and anti-diabetic properties.[1][2][3] Pre-clinical research and computational models suggest that these effects may be mediated through its action as an agonist at the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis.[4] This technical guide provides a comprehensive overview of the hypothesized mechanism of action of aegeline at the β3-AR. We delineate the canonical signaling pathway, present detailed, field-proven experimental protocols for its validation, and synthesize the available data on aegeline-inspired synthetic mimics. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic diseases.

Introduction

(+-)-Aegeline: A Bioactive Alkaloid

(+/-)-Aegeline, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a constituent of the bael plant (Aegle marmelos), which is used in traditional Ayurvedic medicine.[5] While the plant has a long history of use, the isolated compound aegeline has been associated with significant safety concerns, particularly hepatotoxicity, when included in multi-ingredient dietary supplements, leading to warnings from the U.S. Food and Drug Administration (FDA).[1][2][5] Despite these concerns, the underlying pharmacology of pure aegeline continues to be an area of scientific inquiry, driven by its potential to modulate metabolic pathways.

The β3-Adrenergic Receptor: A Key Metabolic Regulator

The β3-adrenergic receptor (β3-AR) is a member of the G-protein coupled receptor (GPCR) family.[6][7] Unlike the β1 and β2 subtypes, which are primarily involved in cardiovascular and pulmonary function, the β3-AR is predominantly expressed in white and brown adipose tissue (WAT and BAT) and the urinary bladder.[8][9][10] Its physiological roles are central to metabolic homeostasis:

-

Lipolysis in WAT: Activation of β3-AR in white adipocytes stimulates the breakdown of triglycerides into glycerol and free fatty acids.[6][9]

-

Thermogenesis in BAT: In brown adipocytes, β3-AR agonism increases energy expenditure through uncoupling protein 1 (UCP1)-mediated heat production.[9][10]

This unique expression profile and functional role make the β3-AR an attractive therapeutic target for obesity and type 2 diabetes.[7][11] The clinically approved drug Mirabegron, a selective β3-AR agonist, validates this target for the treatment of overactive bladder.[6]

Rationale for Investigation: The Aegeline Hypothesis

The hypothesis that aegeline acts as a β3-AR agonist stems from early research on its anti-hyperlipidemic effects. A 2018 study reported that while Quantitative Structure-Activity Relationship (QSAR) models predicted aegeline to be a β3-AR agonist, its mechanism had not been fully elucidated.[4] To investigate this, the researchers synthesized a series of aegeline-inspired mimics. One of these compounds, 10C , was identified as a potent and specific β3-AR agonist, capable of inducing lipolysis, increasing oxygen consumption in human adipocytes, and improving insulin sensitivity in a mouse model of insulin resistance.[4] This provides a strong, albeit indirect, rationale for investigating pure (+-)-aegeline as a potential β3-AR agonist.

Core Mechanism of Action: Aegeline as a β3-AR Agonist

The proposed mechanism centers on aegeline binding to and activating the β3-AR, initiating a well-characterized downstream signaling cascade.

Receptor Binding and Activation

Aegeline is hypothesized to bind within the transmembrane domain of the β3-AR, inducing a conformational change. This structural shift facilitates the coupling and activation of the heterotrimeric Gs protein on the intracellular side of the membrane.

Canonical Gs-cAMP Signaling Pathway

Activation of the β3-AR predominantly triggers the Gs-protein-coupled signaling pathway.[8][12]

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[8][9]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[13][14]

-

Phosphorylation of Downstream Targets: PKA then phosphorylates key enzymes involved in metabolic processes. In adipocytes, critical targets include Hormone-Sensitive Lipase (HSL) and Perilipin, which work in concert to facilitate lipolysis.[14]

This canonical pathway forms the primary mechanism through which β3-AR agonists exert their effects on adipocytes.

Experimental Validation Workflow

To rigorously test the hypothesis that (+-)-aegeline is a direct β3-AR agonist, a multi-step experimental cascade is required. This workflow ensures a logical progression from molecular interaction to cellular function.

Overview of the Screening Cascade

The validation process should begin with in vitro assays to confirm direct receptor interaction and signaling, followed by cell-based functional assays to measure the physiological outcome.

In Vitro Characterization: cAMP Accumulation Assay

This assay directly quantifies the production of the second messenger cAMP following receptor activation, providing a robust measure of Gs pathway engagement.

-

Causality: An increase in cAMP upon treatment with aegeline in cells expressing β3-AR, but not in parent cells lacking the receptor, would demonstrate that the signaling is receptor-dependent. This is a foundational step to link the compound to the specific receptor target.

-

Cell Culture: Culture HEK293 cells stably expressing the human β3-adrenergic receptor in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[15]

-

Compound Preparation: Prepare a serial dilution of (+-)-aegeline in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).[16][17] Include a known agonist (e.g., isoproterenol) as a positive control.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate at room temperature for 30 minutes.[16]

-

Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer as per the manufacturer's protocol (e.g., Revvity cAMP Gs Dynamic 2 kit).[17] This step lyses the cells and initiates the competitive binding assay.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

-

Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular Functional Assays: Adipocyte Lipolysis

This assay measures a key physiological response to β3-AR activation in a relevant cell type, providing functional validation of the upstream signaling events.

-

Causality: Demonstrating that aegeline can stimulate the release of glycerol or free fatty acids (FFAs) from adipocytes confirms that the cAMP signal is successfully propagated to elicit the expected biological outcome. This bridges the gap between molecular signaling and physiological function.

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes over 8-12 days using a standard cocktail of insulin, dexamethasone, and IBMX. Alternatively, use primary human adipocytes.

-

Assay Preparation: On the day of the assay, gently wash the mature adipocytes twice with warm PBS and then add a serum-free medium containing 2% fatty-acid-free BSA. Incubate for 2 hours to reduce basal lipolysis.

-

Compound Stimulation: Prepare serial dilutions of (+-)-aegeline and controls (e.g., isoproterenol as a positive control, vehicle as a negative control) in the assay medium.[18][19]

-

Incubation: Remove the wash medium and add the compound dilutions to the cells. Incubate at 37°C for 1-3 hours.

-

Sample Collection: Carefully collect the supernatant (assay medium) from each well. This contains the glycerol released from the cells.

-

Glycerol Quantification: Measure the glycerol concentration in the supernatant using a commercial colorimetric or fluorometric glycerol assay kit.[18] These kits typically use glycerol kinase and glycerol phosphate oxidase in an enzymatic reaction that produces a detectable signal.[19]

-

Data Normalization: After collecting the supernatant, lyse the cells in the plate and measure the total protein content (e.g., using a BCA assay) in each well. Normalize the glycerol release data to the total protein content to account for any variations in cell number.

-

Analysis: Plot the normalized glycerol release against the log of the agonist concentration to determine the dose-response relationship and calculate the EC50.

Data Synthesis and Interpretation

While data for pure (+-)-aegeline is not yet published, the results from its synthetic mimic, compound 10C , provide a valuable benchmark for its potential activity.[4]

Comparative Agonist Potency

| Compound | Target | Assay | Potency (EC50) | Source |

| 10C (Aegeline Mimic) | Human β3-AR | cAMP Accumulation | 447 nM | [4] |

| Mirabegron | Human β3-AR | cAMP Accumulation | ~22 nM | [6] |

| Isoproterenol | Human β3-AR | Bladder Relaxation | 280 nM | [6] |

This table summarizes reported potency values for a synthetic aegeline mimic and known β3-AR agonists. EC50 values can vary based on the cell type and assay conditions used.

Linking Mechanism to Therapeutic Potential

The activation of the β3-AR pathway by compound 10C was shown to improve insulin sensitivity and glucose tolerance in mice fed a high-fat diet.[4] This is consistent with the known effects of β3-AR agonism, which can increase fatty acid oxidation and the expression of brown adipocyte markers, thereby improving overall metabolic health.[4][7] If pure aegeline demonstrates similar activity, it could serve as a valuable lead compound for the development of novel therapeutics for metabolic syndrome.

Considerations and Future Directions

Selectivity Profiling

A critical step in characterizing any β3-AR agonist is to determine its selectivity against the β1- and β2-AR subtypes. Off-target activation of β1-AR can lead to undesirable cardiovascular effects like increased heart rate, while β2-AR activation can cause muscle tremors.[10] Therefore, aegeline must be counterscreened in binding and functional assays using cells that express β1-AR and β2-AR to establish a selectivity window.

Safety and Toxicity

The severe hepatotoxicity reported for dietary supplements containing aegeline is a major concern that cannot be overlooked.[1][2][5] It is imperative to distinguish between the effects of pure, well-characterized aegeline and the effects of a multi-ingredient formulation. Future research must involve rigorous toxicology studies on the pure compound to understand its safety profile and determine if the reported liver injury is an intrinsic property of the molecule or a result of interactions with other ingredients, contaminants, or excessive dosages.[2]

Future Research

The path forward for validating the aegeline hypothesis is clear:

-

Direct Confirmation: Conduct the in vitro binding and cAMP accumulation assays with pure, synthesized (+-)-aegeline to definitively determine its affinity and potency at the human β3-AR.

-

Functional Validation: Perform lipolysis and oxygen consumption rate (OCR) assays in human-derived adipocytes to confirm the physiological effects of the pure compound.

-

In Vivo Efficacy and Safety: If in vitro activity is confirmed, conduct well-controlled in vivo studies in established animal models of obesity and diabetes to assess both therapeutic efficacy and systemic toxicity, with a particular focus on liver function biomarkers.

References

-

Beta-3 adrenergic receptor - Wikipedia. (n.d.). Wikipedia. [Link]

-

Sillence, M. N. (2022). Inside the Biology of the β3-Adrenoceptor. MDPI. [Link]

-

Schena, G., et al. (2021). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC - PubMed Central. [Link]

-

Fasshauer, M., & Blüher, M. (2004). Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes. PMC - PubMed Central. [Link]

-

Mishra, A., et al. (2021). Physiological and metabolic functions of the β3-adrenergic receptor and an approach to therapeutic achievements. PubMed. [Link]

-

Fasshauer, M., et al. (2004). Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes. PubMed. [Link]

-

Strosberg, A. D. (1997). Structure and function of the beta 3-adrenergic receptor. PubMed. [Link]

-

Finlin, B. S., et al. (2020). β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis. PMC - PubMed Central. [Link]

-

Reher, M., & Michel, M. C. (2019). Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. PMC - NIH. [Link]

-

Roe, S. M., et al. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. NIH. [Link]

-

Lönnqvist, F., et al. (1997). Determination of beta 3-adrenoceptor mediated lipolysis in human fat cells. PubMed. [Link]

-

WebMD. (n.d.). Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

Operation Supplement Safety. (2022). Aegeline: Why is it a problem?. Operation Supplement Safety. [Link]

-

Zen-Bio. (2012). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells: Glycerol Detection. Zen-Bio. [Link]

-

Zen-Bio. (n.d.). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Zen-Bio. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-Aegeline. PubChem Compound Database. [Link]

-

Chittiboyina, A. G., et al. (2018). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. Planta Medica. [Link]

-

Bloomer, R. J. (2017). Review of a Safety Assessment in Mice Administered a Dietary Supplement Containing Aegeline (OxyELITE Pro New Formula). International Journal of Medical Research and Health Sciences. [Link]

-

Kumar, H., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Publications. [Link]

-

Wikipedia. (n.d.). Beta3-adrenergic agonist. Wikipedia. [Link]

-

Agüero, J., et al. (2016). Beta-3 adrenergic agonists reduce pulmonary vascular resistance and improve right ventricular performance in a porcine model of chronic pulmonary hypertension. PubMed Central. [Link]

-

Rajan, S., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. PubMed. [Link]

-

ChemBK. (2024). Aegeline. ChemBK. [Link]

-

Bio-Rad. (n.d.). Beta-adrenergic receptors signaling via cAMP Pathway Map. Bio-Rad. [Link]

-

Dessy, C., & Balligand, J. L. (2010). Beta-3 Receptor Agonists. Semantic Scholar. [Link]

-

Napp, A., et al. (2013). The Beta3 Adrenergic Receptor in Healthy and Pathological Cardiovascular Tissues. NIH. [Link]

-

Lee, J. W., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of G s Protein to the Melatonin MT 1 Receptor. MDPI. [Link]

-

Chatterjee, A., et al. (1959). Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline,1 an Alkaloidal-Amide of Aegle marmelos Correa. The Journal of Organic Chemistry. [Link]

-

Dessy, C., & Balligand, J. L. (2010). Beta-3 Receptor Agonists. ResearchGate. [Link]

-

Pereira, M. D., et al. (2014). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. ResearchGate. [Link]

-

Alhayek, A., & Farooq, M. U. (2014). The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. PubMed Central. [Link]

-

Du, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]

-

Patsnap. (2024). What are adrenergic receptor agonists and how do they work?. Patsnap Synapse. [Link]

Sources

- 1. Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Buy Aegeline (EVT-258383) | 456-12-2 [evitachem.com]

- 4. Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aegeline: Why is it a problem? [opss.org]

- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological and metabolic functions of the β3-adrenergic receptor and an approach to therapeutic achievements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 13. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. zen-bio.com [zen-bio.com]

- 19. zen-bio.com [zen-bio.com]

Natural sources and extraction of (+-)-Aegeline from Aegle marmelos

An In-depth Technical Guide to the Natural Sourcing and Extraction of (+-)-Aegeline from Aegle marmelos

Foreword: Bridging Tradition with Modern Phytochemistry

For millennia, Aegle marmelos (L.) Corrêa, commonly known as Bael, has been a cornerstone of traditional Indian medicine, particularly Ayurveda.[1] Its various parts have been utilized to manage a spectrum of ailments, from gastrointestinal disorders to diabetes.[1][2] Modern analytical science allows us to deconstruct this traditional wisdom, identifying and isolating the specific bioactive constituents responsible for its therapeutic effects. Among the most significant of these is (+-)-Aegeline, an alkaloid-amide that has garnered substantial interest from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antidiabetic, and cardioprotective properties.[1][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind the methodologies for extracting and purifying aegeline. As a self-validating system of protocols, the information herein is designed to be both reproducible and grounded in established chemical principles, providing a robust framework for obtaining high-purity (+-)-Aegeline for further research and development.

Natural Occurrence and Distribution of Aegeline in Aegle marmelos

Aegeline, chemically identified as N-[2-hydroxy-2(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a key alkaloid synthesized by the Bael tree.[4][5] Its presence is not uniform throughout the plant. Analytical studies, particularly those employing advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-PDA), have been developed to quantify its distribution.[6][7]

While aegeline is found in the fruit, bark, and roots, the leaves are consistently identified as the most abundant and practical source for extraction.[8][5][7][9] This makes leaf material the logical starting point for any scalable extraction campaign, offering a renewable resource with a high concentration of the target compound. The concentration can vary based on geographical location, season of harvest, and age of the plant, necessitating robust quality control methods for raw material sourcing.[6][7]

Physicochemical Profile of (+-)-Aegeline

A thorough understanding of a target molecule's physical and chemical properties is fundamental to designing an effective extraction and purification strategy. The properties of aegeline dictate the choice of solvents, chromatographic media, and handling conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉NO₃ | [10][11] |

| Molar Mass | 297.35 g/mol | [10][11] |

| Appearance | White to light yellow crystalline solid or powder | [10][12] |

| Melting Point | 176-179 °C | [10][11] |

| IUPAC Name | (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | [11] |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO); Insoluble in water. | [12][13][14] |

| Stability | Stable under standard laboratory conditions; susceptible to degradation at extreme pH or high temperatures. | [12][13] |

| Chirality | Contains a chiral center, existing naturally as a racemic (±) mixture. | [8][13] |

Table 1: Key physicochemical properties of (+-)-Aegeline.

The molecule's structure, featuring both polar (hydroxyl, amide) and non-polar (phenyl rings) groups, classifies it as moderately polar. This amphipathic nature is the key determinant for its solubility and chromatographic behavior, which we exploit in the subsequent protocols.

Extraction and Isolation: A Validated Workflow

The journey from raw plant material to purified aegeline is a multi-stage process. Each step is designed to selectively enrich the target compound while systematically removing impurities. The following workflow represents a synthesis of established and validated laboratory methods.

Step-by-Step Protocol: Raw Material Preparation

Causality: The objective of this initial phase is to maximize the surface area of the plant material and preserve the chemical integrity of aegeline prior to extraction.

-

Collection: Harvest fresh, healthy leaves from mature Aegle marmelos trees.

-

Washing: Thoroughly wash the leaves in running tap water to remove dust and foreign contaminants.[4]

-

Drying: Shade-dry the leaves at ambient temperature (30-35°C) until they are brittle.[4] Rationale: Direct sunlight can cause photodegradation of alkaloids, while oven-drying at high temperatures can lead to thermal degradation. Shade-drying is a gentle method that preserves the phytochemical profile.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.[8][4] Rationale: This significantly increases the surface area, facilitating efficient penetration of the solvent during the extraction phase.

Step-by-Step Protocol: Crude Solvent Extraction

Causality: This step uses a solvent to selectively dissolve and remove aegeline and other compounds of similar polarity from the solid plant matrix. The Soxhlet method is cited for its high efficiency due to the continuous cycling of fresh, hot solvent.[8][15]

-

Apparatus Setup: Assemble a standard Soxhlet extraction apparatus.

-

Loading: Place approximately 500g of the dried leaf powder into a cellulose thimble and place the thimble inside the main chamber of the Soxhlet extractor.[4]

-

Solvent Selection: Fill the distillation flask with a suitable solvent system. A mixture of hexane and acetone or pure methanol have been used effectively.[8] Rationale: Methanol is a polar solvent effective for extracting a broad range of alkaloids. A hexane-acetone mixture provides a medium-polarity system that can also yield a high concentration of aegeline.[8]

-

Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for a minimum of 8-12 hours, or through approximately 15-20 solvent cycles. The continuous flow of freshly distilled solvent over the powder ensures a thorough extraction.

-

Concentration: After extraction, cool the apparatus and collect the solvent from the distillation flask. Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.[8] Rationale: Reduced pressure lowers the boiling point of the solvent, allowing for its rapid removal without exposing the heat-sensitive aegeline to damaging temperatures.

-

Yield: The result is a dark, viscous crude extract containing aegeline along with numerous other phytochemicals.

Step-by-Step Protocol: Purification by Column Chromatography

Causality: The crude extract is a complex mixture. Column chromatography is a critical step that separates compounds based on their differential affinity for the stationary phase (silica gel) and the mobile phase (solvent).

-

Column Preparation: Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase, using n-hexane as the slurry solvent.

-

Sample Loading: Dissolve the crude extract (e.g., 20g) in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.[16] Once dry, carefully load this onto the top of the prepared column.

-

Elution: Begin elution with a non-polar mobile phase (100% n-hexane). Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate. This is known as gradient elution.[16] A typical gradient might run from 100:0 to 0:100 (n-hexane:ethyl acetate).[16] Rationale: Less polar compounds will elute first with the non-polar solvent. As the solvent polarity increases, more polar compounds like aegeline will begin to move down the column and elute. Aegeline has been shown to elute effectively at a ratio of approximately 6.5:3.5 n-hexane:ethyl acetate.[16]

-

Fraction Collection: Collect the eluent in small, sequential fractions (e.g., 50 mL per fraction).[16]

-

Monitoring with TLC: Spot each collected fraction onto a Thin-Layer Chromatography (TLC) plate alongside a known aegeline standard. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 6:4). Visualize the spots under UV light (254 nm). The reported retardation factor (Rf) for aegeline is approximately 0.24.[16]

-

Pooling and Concentration: Combine all fractions that show a prominent spot at the same Rf value as the aegeline standard.[16] Evaporate the solvent from the pooled fractions to yield the purified aegeline.

For applications requiring exceptionally high purity (>97%), an additional purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.[8]

Chiral Separation: Isolating the Enantiomers

Aegeline possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((+)-aegeline and (-)-aegeline). The natural product is a racemic mixture of both.[8][13] Since enantiomers can have different pharmacological activities, their separation is often crucial for drug development.

This separation cannot be achieved by standard chromatography and requires a specialized technique:

-

Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[8] This allows for the isolation of each enantiomer in its pure form for individual bioactivity assessment.[8][6]

Analytical Characterization and Quality Assurance

Final confirmation of the isolated compound's identity and purity is non-negotiable. A combination of spectroscopic and chromatographic techniques is used for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.[8][16]

-

Mass Spectrometry (MS): Determines the exact molecular weight and fragmentation pattern, confirming the molecular formula.[8][16]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by detecting any residual impurities.[8][17]

These analytical checks form a self-validating system, ensuring that the isolated compound is indeed aegeline and meets the required purity standards for subsequent research.

References

- World Journal of Pharmaceutical Research. (2024).

- ChemBK. (n.d.). Aegeline.

- ResearchGate. (n.d.). Ethnomedicinal properties of Bael Aegle marmelos Corrêa family Rutaceae: A review.

- Gautam, J., et al. (2021).

- EvitaChem. (n.d.). Aegeline (EVT-258383).

- Himanshu, et al. (2023). Ethanolic Extraction Of Aegle Marmelos Leaves Act As A Potential Natural Active: A Narrative Review. Indo American Journal of Pharmaceutical Sciences.

- International Journal of Current Microbiology and Applied Sciences. (2019). Pharmacological Properties of Aegle marmelos: A Review.

- Avula, B., et al. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS. Planta Medica.

- World Journal of Pharmaceutical Research. (n.d.). Phytochemistry, pharmacology and ethnomedicinal uses of aegle marmelos plant.

- CymitQuimica. (n.d.). (±)-Aegeline.

- Nugroho, A.E., et al. (2011). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. Pakistan Journal of Pharmaceutical Sciences.

- National Center for Biotechnology Information. (n.d.). (+-)-Aegeline.

- ResearchGate. (2016). Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS.

- ACS Publications. (2021).

- Taylor & Francis Online. (n.d.).

- APExBIO. (n.d.). Aegeline.

- ResearchGate. (n.d.). Quantification and Comparison of Extraction Methods for Alkaloids in Aegle marmelos Leaves by HPLC.

- IJRPR. (2024). Aegle Marmelos Linn: A Compressive Overview.

- ResearchGate. (n.d.). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast.

- IJNRD. (n.d.). Soxhlet Extraction of Aegle marmelos, Helicteres isora, and Artocarpus heterophyllus in Nanded district.

Sources

- 1. Ethnomedicinal properties of Bael Aegle marmelos Corrêa family Rutaceae: A review [systems.enpress-publisher.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iajps.com [iajps.com]

- 5. Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Aegeline and Six Coumarins from Different Parts of the Plant Aegle marmelos Using UHPLC-PDA-MS and Chiral Separation of Aegeline Enantiomers Using HPLC-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and analysis of aegeline enantiomers from Aegle marmelos. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. (+-)-Aegeline | C18H19NO3 | CID 15558419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy Aegeline (EVT-258383) | 456-12-2 [evitachem.com]

- 13. CAS 456-12-2: (±)-Aegeline | CymitQuimica [cymitquimica.com]

- 14. apexbt.com [apexbt.com]

- 15. ijnrd.org [ijnrd.org]

- 16. Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Pharmacological Profile and Therapeutic Potential of (+-)-Aegeline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Aegeline, chemically known as N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a naturally occurring alkaloid isolated from the leaves of the Bael tree (Aegle marmelos).[1][2] This guide provides an in-depth analysis of its complex pharmacological profile, which presents a compelling duality. Preclinical investigations have unveiled a spectrum of promising therapeutic activities, positioning aegeline as a molecule of interest for metabolic disorders, inflammation, and neurodegenerative diseases. Mechanistically, it has been shown to enhance insulin sensitivity by stimulating glucose transport through PI3K/Akt and Rac1-dependent pathways, exert anti-inflammatory effects by suppressing the NF-κB-mediated NLRP3 inflammasome, and exhibit neuroprotective properties by mitigating α-synuclein toxicity.[3][4] However, the therapeutic potential of aegeline is critically overshadowed by significant safety concerns, most notably its association with severe hepatotoxicity, which led to its prohibition in dietary supplements by regulatory bodies.[1][5] This document synthesizes the existing preclinical data on aegeline's mechanisms of action and pharmacokinetics, details key experimental protocols for its investigation, and provides a critical assessment of the toxicological challenges that must be addressed for any future therapeutic development.

Introduction

Chemical Identity and Provenance

Aegeline is an alkaloidal-amide first isolated from the leaves of Aegle marmelos, a plant integral to traditional Ayurvedic medicine.[1][6][7] It can be isolated from its natural source or produced synthetically.[1][7][8] The molecule's structure comprises a pharmacophore skeleton for β3-adrenergic receptors, which partly explains its activity in metabolic pathways.[9]

The Dichotomy: Therapeutic Promise Versus Documented Toxicity

The scientific narrative of aegeline is one of stark contrast. On one hand, a growing body of preclinical research highlights its potential to modulate key pathological pathways. Studies report possible therapeutic benefits against obesity, diabetes, and hyperlipidemia.[9][10][11][12][13] On the other hand, aegeline is infamous for its inclusion in weight-loss supplements like OxyELITE Pro and VERSA-1, which were linked to numerous cases of acute and chronic liver failure, some resulting in death.[1][5][9][10][12][13] This has led to a warning from the U.S. Food and Drug Administration (FDA) in 2013, classifying aegeline as an unrecognized and unlawful dietary supplement ingredient, and its inclusion on the Department of Defense (DoD) Prohibited Dietary Supplement Ingredients list.[1][5] This guide aims to navigate this dichotomy, presenting the scientific evidence for its potential while underscoring the critical safety hurdles.

Pharmacological Profile

Mechanisms of Action

Aegeline exhibits pleiotropic activity, engaging multiple signaling pathways relevant to a range of diseases.

Aegeline's potential in managing type 2 diabetes and obesity stems from its multi-targeted approach to improving insulin sensitivity and glucose metabolism.

-

PI3K/Akt and Rac1-Mediated Glucose Transport: In C2C12 myotubes, aegeline was found to enhance GLUT4 translocation and subsequent glucose uptake in a time- and concentration-dependent manner.[4] This action is mediated through two distinct parallel pathways: the canonical PI3K-Akt pathway and a Rac1-dependent pathway.[4] The latter also involves the stimulation of the PI3-kinase-Rac1-PAK1-cofilin cascade, which suggests a role in cytoskeletal rearrangement to facilitate glucose transport.[4]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Computational studies suggest that aegeline may act as a dual-target agonist, specifically as a PPARα agonist and a partial PPARγ agonist.[14] This dual activity is highly desirable for managing type 2 diabetes, as it could confer both antihyperglycemic and antilipidemic benefits.[14]

-

β3-Adrenergic Receptor (β3-AR) Agonism: The chemical structure of aegeline is recognized as a pharmacophore for β3-ARs.[9] Synthetic derivatives inspired by aegeline have been confirmed as potent β3-AR agonists, capable of inducing lipolysis, fatty acid oxidation, and improving insulin sensitivity in both in vitro and in vivo models.[15]

Aegeline has demonstrated significant anti-inflammatory properties in preclinical models, particularly in the context of inflammatory bowel disease (IBD).

-

Inhibition of the NF-κB/NLRP3 Inflammasome Pathway: In a murine model of TNBS-induced colitis, aegeline administration (10 and 20 mg/kg) effectively protected the colon by lowering the disease activity score and myeloperoxidase levels.[3] Mechanistically, high-dose aegeline significantly downregulated the gene expression of key inflammatory mediators, including NF-κB, iNOS, COX-2, NLRP3, IL-1β, and IL-18.[3] This suggests aegeline mitigates colitis by suppressing the NF-κB-mediated activation of the NLRP3 inflammasome.[3]

-

Modulation of Mast Cell Degranulation: Aegeline inhibits histamine release from rat basophilic leukemia (RBL-2H3) cells.[16][17] Its effect is particularly potent against stimulants that increase intracellular calcium (Ca2+), such as thapsigargin and ionomycin.[16][17] The evidence suggests that aegeline acts by altering signaling related to the intracellular Ca2+ pool, rather than inhibiting Ca2+ influx, thereby stabilizing mast cells.[16][17]

-

Suppression of α-Synuclein and Bax Toxicity: In yeast models, aegeline was identified as a molecule that can overcome apoptosis induced by both human α-synuclein (implicated in Parkinson's disease) and the pro-apoptotic protein Bax.[18][19] It appears to mimic the function of the yeast SNARE protein Sec22p.[18][19] Aegeline restored cellular growth by inhibiting the accumulation of reactive oxygen species (ROS), preventing the loss of mitochondrial membrane potential, and reducing nuclear DNA fragmentation.[18][19]

-

Modulation of Pain and Depression Pathways: In a reserpine-induced mouse model for the pain-depression dyad, aegeline (10 mg/kg) significantly alleviated the reduction in pain threshold and increase in immobility.[20] The protective effect may be mediated by downregulating monoamine oxidase-A (MAO-A) hyperactivity, reducing levels of the pro-inflammatory cytokine IL-6, and decreasing oxidative and nitrosative stress by inhibiting iNOS expression.[18][20]

Preclinical evidence suggests a potential role for aegeline in cardiovascular health. It has been shown to be an effective anti-hypercholesterolemic agent by reducing levels of oxidized low-density lipoprotein (Ox-LDL) and its primary receptor, LOX-1, in aged experimental rats.[21] Furthermore, extracts from Aegle marmelos have demonstrated cardioprotective effects in rat models of myocardial infarction.[22]

Pharmacokinetics (ADME)

To date, pharmacokinetic data for aegeline is limited to animal studies, with no published human data. A study in ND4 mice provides the most comprehensive profile available.[9][10][11]

-

Absorption: Aegeline is rapidly absorbed from the gastrointestinal tract following oral administration. The peak plasma concentration (Tmax) was reached at 0.5 hours in mice for both 30 mg/kg and 300 mg/kg doses.[9][10][12][13]

-

Distribution: The compound distributes rapidly to the liver, kidneys, and brain, with a notable affinity for the liver.[9][11] The highest concentrations were found in the liver, likely due to a first-pass effect.[9]

-

Metabolism and Excretion: The liver appears to be the primary organ for aegeline metabolism and clearance.[9][11] It is eliminated relatively quickly, with a plasma half-life (t1/2) of approximately 1.3-1.4 hours and a liver half-life of 1.2-1.7 hours in mice.[9][10][11][12][13] The compound was not detectable in plasma 8 hours after oral administration.[9][10][12][13]

Table 1: Pharmacokinetic Parameters of Aegeline in ND4 Mice After Oral Administration [9]

| Parameter | 30 mg/kg Dose | 300 mg/kg Dose |

| Plasma | ||

| Tmax (h) | 0.5 | 0.5 |

| Cmax (ng/mL) | 342 ± 40 | 949 ± 20 |

| t1/2 (h) | 1.4 ± 0.01 | 1.3 ± 0.07 |

| Liver | ||

| Tmax (h) | 1.9 | 1.9 |

| Cmax (ng/g) | 381 ± 11 | 1670 ± 195 |

| t1/2 (h) | 1.2 ± 0.2 | 1.7 ± 0.1 |

Drug Interactions

Aegeline may have an impact on drug-metabolizing enzymes. It has been identified as a very weak inhibitor of CYP3A4 and showed no inhibition of the CYP1A2 isoform in human liver microsomes.[5][23] While weak, the potential for interactions, especially with CYP3A4 substrates, should be considered in any future development.[5]

Potential Therapeutic Applications (Preclinical Evidence)

-

Type 2 Diabetes and Metabolic Syndrome: Its ability to improve glucose uptake and insulin sensitivity, coupled with potential lipid-lowering effects via PPARα agonism, makes it a candidate for further investigation.[4][9][14]

-

Inflammatory Bowel Disease (IBD): The potent suppression of the NF-κB/NLRP3 inflammasome pathway in a colitis model provides a strong rationale for its exploration in IBD and other chronic inflammatory conditions.[3]

-

Neurodegenerative Disorders: The unique mechanism of suppressing α-synuclein and Bax-mediated toxicity suggests a potential disease-modifying strategy for synucleinopathies like Parkinson's disease.[18][19]

-

Oncology: While aegeline itself is less studied, various extracts of Aegle marmelos have shown anti-cancer and antiproliferative activity against a range of cancer cell lines, including breast cancer and lymphoma, in preclinical models.[24][25][26][27]

Critical Safety and Toxicological Assessment

The Link to Hepatotoxicity: The OxyELITE Pro Case

The primary barrier to the therapeutic development of aegeline is its association with severe liver injury.[10][11] In 2013, dietary supplements containing synthetic aegeline were linked to an outbreak of over 90 cases of acute hepatitis, with some patients requiring liver transplantation and at least one reported death.[1] Symptoms included fatigue, nausea, jaundice, and stomach pain.[5] It is crucial to note that these supplements contained a mixture of ingredients, and it remains unclear whether aegeline alone was the causative agent or if toxicity arose from interactions with other components.[1][11] However, the strong association led to immediate regulatory action.

Regulatory Status

Due to the safety concerns, the U.S. FDA issued a warning letter to the manufacturer of aegeline-containing products, stating it is not a recognized lawful ingredient for supplements.[1][5] It is also listed on the DoD Prohibited Dietary Supplement Ingredients list.[1]

Key Experimental Methodologies

For researchers investigating aegeline, the following protocols, derived from published literature, serve as a validated starting point.

Protocol: Extraction and Isolation from Aegle marmelos[6][20]

Causality: This protocol uses a gradient elution in column chromatography, a standard technique to separate compounds based on polarity. The choice of a hexane:ethyl acetate mobile phase allows for the separation of moderately polar compounds like aegeline from the crude plant extract.

-

Extraction: Dried, ground leaves of Aegle marmelos are subjected to Soxhlet extraction with a suitable solvent system (e.g., hexane-acetone mixture or methanol).[6]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Column Chromatography: The crude extract is adsorbed onto silica gel and packed into a glass column.

-

Elution: The column is eluted with a gradient mobile phase, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100:0 to 0:100 n-hexane:ethyl acetate).[20]

-

Fraction Collection: Fractions of a fixed volume (e.g., 50 mL) are collected sequentially.[20]

-

Analysis and Pooling: Fractions are monitored by Thin-Layer Chromatography (TLC). Those showing similar chromatographic profiles corresponding to a standard aegeline spot are pooled and concentrated.

-

Purification: Final purity can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[6]

Protocol: In Vivo Pharmacokinetic Analysis in a Murine Model[9][12]

Causality: This workflow is designed to quantify the ADME properties of aegeline. Using two doses (a human equivalent dose and a 10x dose) allows for an assessment of dose-proportionality. The use of a highly sensitive UHPLC-QTOF system is necessary for accurately quantifying the low concentrations of the compound in biological matrices.

-

Animal Acclimatization: Female ND4 mice are acclimatized under standard laboratory conditions (25 ± 2 °C, 12h light/dark cycle) for at least one week.[9]

-

Dose Preparation and Administration: Aegeline is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at the desired doses (e.g., 30 mg/kg and 300 mg/kg).[9][12]

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), groups of mice are anesthetized, and blood is collected via cardiac puncture into heparinized tubes.[9] Tissues (liver, kidney, brain) are harvested, rinsed, and snap-frozen.

-

Sample Preparation: Plasma is separated by centrifugation. Tissues are homogenized. Aegeline is extracted from plasma and tissue homogenates using a suitable organic solvent (e.g., ethyl acetate).

-

Quantification: Samples are analyzed using a validated Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) mass spectrometry method.[9][12]

-

Data Analysis: Plasma and tissue concentration-time profiles are plotted, and pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis software.

Conclusion and Future Perspectives

(+/-)-Aegeline is a molecule of significant scientific interest, characterized by a promising, multi-faceted pharmacological profile that suggests therapeutic potential across metabolic, inflammatory, and neurological diseases. The preclinical evidence supporting its mechanisms of action is compelling. However, the path to any clinical application is blocked by a critical and unresolved safety issue: its strong association with severe hepatotoxicity in humans when consumed as part of a dietary supplement.

Future research must prioritize a thorough toxicological evaluation of pure aegeline. Key research imperatives include:

-

Robust Toxicology Studies: Conducting comprehensive acute and sub-chronic toxicity studies in multiple animal models to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Mechanistic Toxicology: Elucidating the precise mechanism of aegeline-induced liver injury. Is it intrinsic, idiosyncratic, or dependent on specific metabolic activation pathways?

-

Structure-Toxicity Relationship: Investigating whether the therapeutic activities of aegeline can be dissociated from its toxic liabilities through medicinal chemistry efforts to create safer, more effective analogs.

Without a definitive resolution of the hepatotoxicity concerns, aegeline will remain a tool for laboratory research rather than a viable therapeutic candidate.

References

-

Manda, V. K., et al. (2019). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. Planta Medica. [Link]

-

Manda, V., et al. (2019). Pharmacokinetics and tissue distribution of Aegeline after oral administration in mice. USDA ARS. [Link]

-

Operation Supplement Safety. (2022). Aegeline: Why is it a problem?. [Link]

-

Manda, V. K., et al. (2019). Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice. ResearchGate. [Link]

-

WebMD. Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and Aegeline. [Link]

-

ResearchGate. (2024). Aegeline from Aegle marmelos as a dual-target agonist for managing type II diabetes mellitus. [Link]

-

Shah, B., & Solanki, N. (2024). Aegeline attenuates TNBS-induced colitis by suppressing the NFƙB-mediated NLRP3 inflammasome pathway in mice. PubMed. [Link]

-

Gautam, M. K., et al. (2015). Aegeline from Aegle marmelos stimulates glucose transport via Akt and Rac1 signaling, and contributes to a cytoskeletal rearrangement through PI3K/Rac1. PubMed. [Link]

-

Kakiuchi, N., et al. (2008). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. PubMed. [Link]

-

Willson, C. (2018). Review of a Safety Assessment in Mice Administered a Dietary Supplement Containing Aegeline (OxyELITE Pro New Formula). International Journal of Medical Research and Health Sciences. [Link]

-

ResearchGate. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. [Link]

-

Singh, V., et al. (2021). Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad. ACS Publications. [Link]

-

Derf, A., et al. (2019). Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast. PubMed. [Link]

-

Kakiuchi, N., et al. (2008). Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells. ResearchGate. [Link]

-

Kumar, D., et al. (2018). Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance. PubMed. [Link]

-

Extraction and analysis of aegeline enantiomers from Aegle marmelos. (2024). [Link]

-

S, P., et al. (2023). Exploring the bioactive properties and mechanism of Aegle marmelos in the treatment of inflammatory bowel disease through network pharmacology and a molecular docking approach. PubMed Central. [Link]

-

ResearchGate. (n.d.). Aegeline mitigates the HCD-induced increase in the levels of serum Ox-LDL in aged experimental rats. [Link]

-

Manda, V. K., et al. (2015). Inhibition of CYP3A4 and CYP1A2 by Aegle marmelos and its constituents. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Chemical structure of aegeline. [Link]

-

Kumar, A., et al. (2020). Therapeutic effect of Aegle marmelos fruit extract against DMBA induced breast cancer in rats. PubMed Central. [Link]

-

CME Online Library. (2024). Comparative Investigation of Aegle Marmelos Linn. Seeds and Barks for Anti-Cancer Activity against Cell Line: In-Vitro Evidence. [Link]

-

ResearchGate. (n.d.). 2 Synthesis of aegeline via asymmetric transfer hydrogenation. [Link]

-

bioRxiv. (2024). Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in Swiss Albino Mice. [Link]

-

Jagetia, G. C., & Venkatesh, P. (2011). Antiproliferative and antioxidant activity of Aegle marmelos (Linn.) leaves in Dalton's Lymphoma Ascites transplanted mice. NIH. [Link]

-

Prince, P. S., & Rajadurai, M. (2005). Preventive effect of Aegle marmelos leaf extract on isoprenaline-induced myocardial infarction in rats: biochemical evidence. PubMed. [Link]

-

Chatterjee, A., et al. (1961). Studies on the Constitution, Stereochemistry, and Synthesis of Aegeline,1 an Alkaloidal-Amide of Aegle marmelos Correa. The Journal of Organic Chemistry. [Link]

Sources

- 1. Aegeline: Why is it a problem? [opss.org]

- 2. researchgate.net [researchgate.net]

- 3. Aegeline attenuates TNBS-induced colitis by suppressing the NFƙB-mediated NLRP3 inflammasome pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aegeline from Aegle marmelos stimulates glucose transport via Akt and Rac1 signaling, and contributes to a cytoskeletal rearrangement through PI3K/Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aegeline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Extraction and analysis of aegeline enantiomers from Aegle marmelos. [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. Publication : USDA ARS [ars.usda.gov]

- 12. Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Aegeline inspired synthesis of novel β3-AR agonist improves insulin sensitivity in vitro and in vivo models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aegeline, a natural product from the plant Aegle marmelos, mimics the yeast SNARE protein Sec22p in suppressing α-synuclein and Bax toxicity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Preventive effect of Aegle marmelos leaf extract on isoprenaline-induced myocardial infarction in rats: biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of CYP3A4 and CYP1A2 by Aegle marmelos and its constituents | Semantic Scholar [semanticscholar.org]

- 24. Therapeutic effect of Aegle marmelos fruit extract against DMBA induced breast cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cmeonlinelibrary.com [cmeonlinelibrary.com]

- 26. biorxiv.org [biorxiv.org]

- 27. Antiproliferative and antioxidant activity of Aegle marmelos (Linn.) leaves in Dalton's Lymphoma Ascites transplanted mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of (+-)-Aegeline on Adipocytes: Mechanisms and Methodologies

An In-Depth Technical Guide for Researchers

Foreword